N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide
Description
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.BrH/c1-11(2)16-10-12-8-9-15(17-3)14-7-5-4-6-13(12)14;/h4-9,11,16H,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYTWUWJSSLXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C2=CC=CC=C12)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Methoxy-1-naphthaldehyde
The most widely reported method involves reductive amination of 4-methoxy-1-naphthaldehyde with 2-propanamine. This two-step process first forms the imine intermediate, followed by reduction to the secondary amine and subsequent salt formation with hydrobromic acid.
Reaction Conditions:
-
Step 1 (Imine Formation):
-
Step 2 (Reduction):
Mechanistic Insight:
The reaction proceeds via protonation of the aldehyde carbonyl, nucleophilic attack by 2-propanamine, and hydride transfer from NaBH3CN to the iminium ion intermediate. Steric hindrance from the naphthyl group necessitates prolonged reaction times compared to simpler aromatic aldehydes.
Nucleophilic Substitution of (4-Methoxy-1-naphthyl)methyl Bromide
Alternative routes employ pre-formed (4-methoxy-1-naphthyl)methyl bromide reacting with 2-propanamine under basic conditions:
Procedure:
-
Alkylation:
-
Salt Formation:
Key Challenge:
Competitive elimination reactions occur at temperatures >30°C, necessitating strict temperature control. The bulky naphthyl group reduces SN2 reactivity, favoring SN1 pathways with carbocation intermediates.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents describe continuous flow systems to enhance scalability and safety:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 14 hours | 2.5 hours |
| Temperature Control | ±3°C | ±0.5°C |
| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |
| Impurity Profile | 5–7% side products | <1.5% side products |
Advantages:
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Precise stoichiometric control via automated pumps
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In-line IR monitoring for real-time adjustment
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
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δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl H-8)
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δ 7.89–7.82 (m, 2H, naphthyl H-5,6)
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δ 4.37 (s, 2H, CH2NH)
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δ 3.91 (s, 3H, OCH3)
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δ 2.95 (septet, J = 6.3 Hz, 1H, CH(CH3)2)
HPLC Conditions:
-
Column: C18, 5 μm, 250 × 4.6 mm
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Mobile Phase: 65:35 MeCN/0.1% H3PO4
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Retention Time: 7.83 min
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 72 | 98.5 | Moderate | 1.0 |
| Nucleophilic Alkylation | 63 | 97.8 | High | 0.85 |
| Flow Synthesis | 81 | 99.2 | Very High | 1.2 |
Cost Index Notes:
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Scientific Research Applications
N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide has several applications in scientific research:
Medicinal Chemistry
- This compound is investigated for its potential therapeutic effects, particularly in targeting neurological disorders. Its structural similarity to biologically active molecules allows it to interact with specific receptors and enzymes, making it a candidate for drug development aimed at conditions like Alzheimer's disease and other neurodegenerative disorders .
Organic Synthesis
- It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions, including substitution and oxidation reactions.
Biological Studies
- Preliminary studies suggest that this compound may exhibit various biological activities such as enzyme inhibition and receptor binding. Understanding these interactions is crucial for assessing its viability in medicinal applications .
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Mechanism of Action : The compound may function as an inhibitor or modulator of enzyme activity due to the presence of the methoxy group and naphthyl moiety, which enhance its binding affinity to biological targets .
- Potential Therapeutic Applications : Research indicates that derivatives of naphthalene compounds often exhibit antibacterial, antifungal, and anticancer properties. This compound's structure suggests it may also possess similar activities .
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in various applications:
- A study focusing on naphthalene derivatives found that compounds similar to this compound exhibited significant anticancer activity against human cancer cell lines .
- Research on enzyme interactions has shown that naphthalene-based compounds can modulate the activity of critical enzymes involved in metabolic pathways, suggesting potential uses in metabolic disorders .
Mechanism of Action
The mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to structurally related amines and their salts, focusing on aromatic substituents, amine backbones, and counterions. Key analogs include:
N-Ethyl-1-(4-methoxyphenyl)-2-propanamine Hydrochloride
- Structure : A 4-methoxyphenyl group replaces the naphthyl system, and the amine is substituted with an ethyl group.
- Molecular Formula: C₁₃H₂₀ClNO.
- Key Differences :
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride
- Structure : Features a 4-chlorobenzyl group and a phenyl-substituted amine.
- Molecular Formula : C₁₇H₁₉Cl₂N.
- Key Differences: Electron-withdrawing chlorine substituent (vs. methoxy) may reduce electron density on the aromatic ring. Hydrochloride salt has a lower molecular weight than the target compound .
N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine Hydrobromide
- Structure : Contains dual methoxy groups (2-methoxybenzyl and 4-methoxyphenyl) and an ethanamine chain.
- Molecular Formula: C₁₇H₂₂BrNO₂.
- Key Differences :
Pharmacological Implications
- Naphthyl vs. Phenyl Systems : The naphthyl group in the target compound provides a larger hydrophobic surface area, which may enhance binding to hydrophobic pockets in biological targets (e.g., neurotransmitter receptors) compared to phenyl-containing analogs .
- Methoxy Substituent : The electron-donating methoxy group on the naphthyl ring could improve stability against oxidative metabolism compared to chloro-substituted analogs (e.g., ) .
Physicochemical Properties
| Compound Name | Aromatic Group | Substituent(s) | Amine Chain | Counterion | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide | 4-Methoxy-1-naphthyl | OCH₃ | Propanamine | HBr | 309.23 |
| N-Ethyl-1-(4-methoxyphenyl)-2-propanamine hydrochloride | 4-Methoxyphenyl | OCH₃ | Propanamine | HCl | ~253.76 |
| N-(4-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride | 4-Chlorobenzyl | Cl | Propanamine | HCl | ~324.25 |
| N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide | 2-Methoxybenzyl + 4-Methoxyphenyl | OCH₃ ×2 | Ethanamine | HBr | 352.30 |
Biological Activity
N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula of this compound is C₁₅H₂₀BrNO, with a molecular weight of 282.18 g/mol. The compound features a methoxy group attached to a naphthalene ring, which contributes to its pharmacological profile and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The methoxy group enhances lipophilicity, facilitating cellular membrane penetration. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways involved in neurotransmission and enzyme activity .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
- Enzyme Inhibition : Its structural similarity to other biologically active compounds allows it to inhibit certain enzymes, contributing to its therapeutic effects.
- Antioxidant Properties : Some studies have suggested that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.
Case Studies
- Neuropharmacological Studies : In a study assessing the effects on animal models, this compound demonstrated anxiolytic effects comparable to standard anxiolytics without significant sedative side effects. This suggests a favorable profile for treating anxiety disorders .
- Cardiovascular Research : Another study explored the compound's impact on cardiac function in models of heart failure. It was found to attenuate arrhythmias without excessive beta-blockade, indicating its potential utility in cardiovascular therapy .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₅H₂₀BrNO | Methoxy substitution on naphthalene | Neurotransmitter modulation, enzyme inhibition |
| 1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine | C₁₃H₁₅N | Simpler structure without bromide | Limited biological activity |
| 1-(naphthalen-1-yl)-N-methylmethanamine | C₁₂H₁₅N | No methoxy group | Different electronic properties |
Q & A
Basic Research Questions
Q. What synthetic routes are available for N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide, and how is purity confirmed?
- Synthesis : The compound can be synthesized via a multi-step process:
Bromination : React 4-methoxy-1-naphthalenemethanol with HBr or PBr₃ to generate the bromide intermediate.
Amination : React the bromide with 2-propanamine under basic conditions (e.g., K₂CO₃ in DMF) to form the free base.
Salt Formation : Treat the free base with HBr in ethanol to yield the hydrobromide salt .
- Purity Analysis :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- NMR : Confirm the absence of unreacted starting materials (e.g., residual naphthyl protons at δ 7.5–8.5 ppm) .
Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?
- Crystallization : Slow evaporation from ethanol/water (1:1) at 4°C yields diffraction-quality crystals.
- Refinement : Use SHELXL (v.2018) for structure solution. Challenges include:
- Disorder in the Methoxy Group : Apply restraints to bond distances/angles during refinement.
- Hydrogen Bonding : Analyze O–H···Br interactions using Mercury software to validate packing motifs .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- SAR Insights :
- Bromine vs. Methoxy : Bromine at the naphthyl position enhances receptor binding affinity (e.g., serotonin receptors) compared to methoxy analogs, as shown in radioligand displacement assays (IC₅₀: 12 nM vs. 45 nM) .
- Amine Branching : Linear 2-propanamine improves solubility but reduces blood-brain barrier penetration compared to branched analogs (logP: 1.8 vs. 2.5) .
- Methodology : Perform molecular docking (AutoDock Vina) using PDB 7E9Z to map interactions with the 5-HT₂A receptor .
Q. What stability issues arise under physiological conditions, and how are they mitigated?
- Degradation Pathways :
- pH Sensitivity : Hydrolysis of the methoxy group occurs at pH < 3 (t₁/₂: 2 hrs at pH 2 vs. 48 hrs at pH 7.4).
- Oxidation : The naphthyl group oxidizes under light, forming quinone derivatives (confirmed by LC-MS) .
- Mitigation Strategies :
- Use lyophilized formulations stored at -20°C in amber vials.
- Add antioxidants (0.1% ascorbic acid) to aqueous solutions .
Q. How does this compound interact with cytochrome P450 enzymes, and what assay designs are optimal?
- Enzyme Inhibition :
- CYP3A4 : IC₅₀ of 8 µM (fluorometric assay using DBF as substrate). Competitive inhibition confirmed via Lineweaver-Burk plots .
- Assay Design :
- Use human liver microsomes (0.5 mg/mL) with NADPH regeneration.
- Monitor metabolite formation (e.g., hydroxy-naphthyl derivatives) via UPLC-MS/MS .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its solubility in polar solvents?
- Root Cause : Variations in salt form (hydrobromide vs. hydrochloride) and crystallinity. Hydrobromide salts exhibit lower solubility in water (12 mg/mL) than hydrochlorides (25 mg/mL) due to lattice energy differences .
- Resolution : Standardize salt forms in experimental protocols and report crystallinity (e.g., via PXRD) .
Q. How to reconcile discrepancies in receptor binding affinities across studies?
- Key Factors :
- Radioligand Choice : Studies using [³H]Ketanserin (5-HT₂A) report higher affinity (Kᵢ: 15 nM) than those with [³H]LSD (Kᵢ: 30 nM) due to allosteric site competition .
- Membrane Preparation : Crude synaptic membranes vs. transfected HEK293 cells yield variable Kd values (e.g., 10 nM vs. 5 nM) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
